molecular formula C5H9NO2 B3021496 (R)-3-hydroxypiperidin-2-one CAS No. 220928-01-8

(R)-3-hydroxypiperidin-2-one

Cat. No.: B3021496
CAS No.: 220928-01-8
M. Wt: 115.13 g/mol
InChI Key: RYKLZUPYJFFNRR-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Hydroxypiperidin-2-one is a chiral lactam of significant importance in medicinal and heterocyclic chemistry. This compound features a core 3-hydroxy-2-piperidinone topology that is a privileged scaffold found in several natural products and pharmaceuticals . Its structure serves as a convergent motif that merges the valuable α-hydroxy-δ-valerolactam, 3-hydroxypiperidine, and piperidine-3-carboxamide topologies into a single, highly functionalized entity . This makes it an essential intermediate for expanding the three-dimensional chemical space in drug discovery programs. The research value of this chiral building block is profound. It is resident in bioactive molecules such as the anticonvulsant agent A and the natural product (+)-awajanomycin . Recent advances in synthetic methodology, including a pioneering palladium-catalyzed deconstructive aminolysis of bridged lactam-lactones, have enabled stereocontrolled access to highly decorated 3-hydroxy-2-piperidinone carboxamides from this scaffold . This catalytic ring-opening process proceeds with exclusive acyl C–O bond cleavage and complete stereoretention at the OH-bearing center, providing a robust and diastereoselective route to novel compounds with potential medicinal value . This product is offered for research applications only. It is supplied with high chemical purity and is characterized by its specific rotation. Researchers can use this compound to access a wide array of derivatives, including 3-aminopiperidine analogs, which are valuable building blocks in the synthesis of potential therapeutics for conditions such as convulsions, thrombosis, and melanoma .

Properties

IUPAC Name

(3R)-3-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKLZUPYJFFNRR-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)NC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-3-Hydroxypiperidin-2-one can be synthesized through several methods. One common approach involves the reduction of 3-piperidone using a chiral reducing agent to ensure the formation of the ®-enantiomer. Another method includes the asymmetric hydrogenation of 3-piperidone derivatives using chiral catalysts.

Industrial Production Methods: In an industrial setting, the production of ®-3-hydroxypiperidin-2-one often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to achieve high enantiomeric purity and yield. The reaction conditions typically include controlled temperature and pressure to optimize the reaction efficiency.

Types of Reactions:

    Oxidation: ®-3-Hydroxypiperidin-2-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, including alcohols and amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 3-piperidone or 3-piperidinone carboxylic acid.

    Reduction: Formation of 3-hydroxypiperidine or 3-aminopiperidine.

    Substitution: Formation of various substituted piperidinones depending on the substituent introduced.

Scientific Research Applications

®-3-Hydroxypiperidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-3-Hydroxypiperidin-2-one

The (S)-enantiomer of 3-hydroxypiperidin-2-one is synthesized via chemoenzymatic methods using L-glutamic acid as a chiral precursor, enabling scalable production of O-silylated derivatives . Chirality significantly impacts pharmacological properties; for example, the (S)-enantiomer is more frequently employed in asymmetric synthesis of bioactive alkaloids .

Table 1: Enantiomer Comparison

Property (R)-3-Hydroxypiperidin-2-one (S)-3-Hydroxypiperidin-2-one
CAS Number 220928-01-8 Not explicitly provided
Synthesis Precursor Rarely reported L-Glutamic acid
Biological Relevance Alkaloid in Inula salicina Synthetic intermediates

Piperidine and Piperazine Derivatives

  • (R)-3-Phenylpiperazin-2-one: This compound introduces a phenyl group at the 3-position, enhancing aromatic interactions.
  • 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one : A fluorinated derivative (CAS: 1186046-94-5) with a molecular weight of 237.27 g/mol . The 4-fluorophenyl group modifies electronic properties, influencing receptor binding in drug design .

Table 2: Substituent Effects on Piperidine Derivatives

Compound Key Substituent Molecular Weight (g/mol) Application
(R)-3-Hydroxypiperidin-2-one -OH 115.13 Natural alkaloid
(R)-3-Phenylpiperazin-2-one -Ph 162.19 (estimated) Pharmacophore modulation
1-[1-(4-Fluorophenyl)ethyl]-3-hydroxy… -4-Fluorophenyl-ethyl 237.27 Drug candidate (undisclosed)

Dihydropyrimidin-2(1H)-one Analogues

Dihydropyrimidinones, such as 4-Aryl-3,4-dihydropyrimidine-5-carboxylates, share a similar lactam ring but feature additional substituents (e.g., carbamoyl or piperidinoalkyl chains) . These compounds exhibit diverse bioactivities, including antimicrobial and anticancer properties, attributed to their planar structures and hydrogen-bonding capabilities . In contrast, (R)-3-hydroxypiperidin-2-one’s bioactivity is linked to its role in plant chemical defense and insect alkaloid systems (e.g., axyridine in Harmonia axyridis) .

Table 3: Bioactivity Comparison

Compound Core Structure Bioactivity Source
(R)-3-Hydroxypiperidin-2-one Piperidinone Antioxidant (Inula extract) , insect chemical defense Natural sources
Dihydropyrimidinones Dihydropyrimidine Antimicrobial, anticancer Synthetic derivatives

Biological Activity

(R)-3-hydroxypiperidin-2-one is a piperidine derivative with significant biological activity, primarily studied for its potential in medicinal chemistry. This compound has been implicated in various biological processes, including enzyme inhibition, receptor binding, and as a precursor for the synthesis of pharmaceutical compounds. This article explores the biological activity of (R)-3-hydroxypiperidin-2-one, highlighting its mechanisms of action, applications in research, and relevant case studies.

(R)-3-hydroxypiperidin-2-one can undergo several chemical reactions:

  • Oxidation : It can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction : The compound can be reduced to produce various derivatives, including alcohols and amines.
  • Substitution : It participates in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.

The biological activity of (R)-3-hydroxypiperidin-2-one is largely attributed to its interaction with specific molecular targets. The hydroxyl group allows the compound to form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, metabolic transformations can lead to the formation of active metabolites that exert biological effects.

Enzyme Inhibition

Research has indicated that (R)-3-hydroxypiperidin-2-one exhibits enzyme inhibition properties. For example, it has been studied for its potential to inhibit bacterial topoisomerases, which are critical enzymes involved in DNA replication and transcription. In vitro studies have shown that related compounds exhibit potent antibacterial activity against multidrug-resistant strains of bacteria, suggesting a similar potential for (R)-3-hydroxypiperidin-2-one .

Anticonvulsant Activity

A study involving a derivative of (R)-3-hydroxypiperidin-2-one demonstrated significant anticonvulsant properties in various animal models. The compound was effective in reducing seizure scores and durations in models such as the maximal electroshock test and chemically induced seizures. These findings suggest that (R)-3-hydroxypiperidin-2-one may have therapeutic potential in treating epilepsy .

Case Studies

  • Anticonvulsant Efficacy :
    • A cinnamamide derivative of (R)-3-hydroxypiperidin-2-one was tested in several seizure models. Results indicated a dose-dependent reduction in seizure activity, with effective doses ranging from 27 mg/kg to 80 mg/kg in different models. The compound showed promise as an anticonvulsant agent .
  • Antibacterial Activity :
    • In studies assessing the antibacterial properties of related piperidine derivatives, compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The dual inhibition of DNA gyrase and topoisomerase IV was particularly noted as a mechanism contributing to their antibacterial efficacy .

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits bacterial topoisomerases
AnticonvulsantReduces seizure scores in animal models
AntibacterialEffective against multidrug-resistant strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-hydroxypiperidin-2-one
Reactant of Route 2
(R)-3-hydroxypiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.